Subtype Selectivity Ratio: Scyllatoxin Achieves a 311-Fold SK2 Versus SK1 Selectivity Window
In a direct head-to-head comparison using whole-cell patch clamp recordings in HEK 293 cells stably expressing hSK1 and rSK2 channels, scyllatoxin demonstrated a 311-fold selectivity window between SK2 and SK1 subtypes, whereas apamin exhibited only a 40-fold window [1]. This substantially larger pharmacological separation enables cleaner experimental discrimination between SK1-mediated and SK2-mediated currents compared to apamin. Scyllatoxin blocked hSK1 with an IC50 of 80 nM and rSK2 with an IC50 of 257 pM [2].
| Evidence Dimension | IC50 ratio (hSK1 / rSK2) for SK channel subtype selectivity |
|---|---|
| Target Compound Data | hSK1 IC50 = 80 nM; rSK2 IC50 = 257 pM; Ratio = 311 |
| Comparator Or Baseline | Apamin: hSK1 IC50 = 3.3 nM; rSK2 IC50 = 83 pM; Ratio = 40 |
| Quantified Difference | Scyllatoxin selectivity ratio is 7.8-fold larger than apamin |
| Conditions | Whole-cell patch clamp recordings in HEK 293 cells stably expressing hSK1 or rSK2 channels |
Why This Matters
A larger SK2/SK1 selectivity window reduces experimental ambiguity when attributing observed physiological effects to specific SK channel subtypes, making scyllatoxin preferable for studies requiring clean pharmacological separation.
- [1] Strobaek, D., Jorgensen, T. D., Christophersen, P., Ahring, P. K., & Olesen, S. P. (2000). Pharmacological characterization of small-conductance Ca2+-activated K+ channels stably expressed in HEK 293 cells. British Journal of Pharmacology, 129(5), 991-999. View Source
- [2] Strobaek, D., et al. (2000). Abstract and IC50 values for scyllatoxin and apamin on hSK1 and rSK2 channels. British Journal of Pharmacology, 129(5), 991-999. View Source
